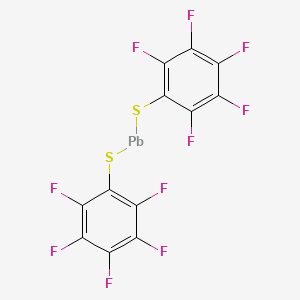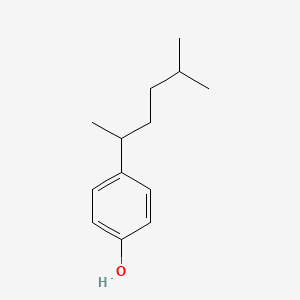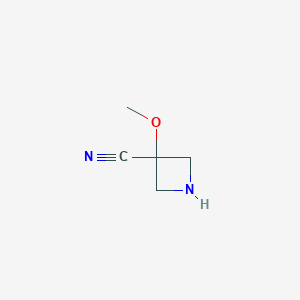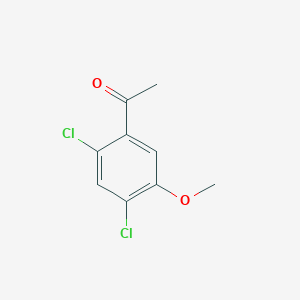
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one is a synthetic organic compound with the molecular formula C9H8Cl2O2. It is known for its unique chemical structure, which includes two chlorine atoms and a methoxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloro-5-methoxybenzoyl chloride with ethylmagnesium bromide, followed by chlorination. Another method includes the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride, conducted without solvent at temperatures between 110°C and 180°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of substituted benzene derivatives, which are important intermediates in the preparation of drugs and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. The detailed mechanism of action is often studied through experimental and computational methods to understand its behavior at the molecular level .
Comparaison Avec Des Composés Similaires
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
2-chloro-1-(2,5-dichloro-4-methoxyphenyl)ethan-1-one: This compound also contains chlorine and methoxy groups but differs in the position of the substituents.
1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: This compound has a hydroxyl group instead of chlorine atoms, leading to different chemical properties.
Propriétés
Formule moléculaire |
C9H8Cl2O2 |
|---|---|
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
1-(2,4-dichloro-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-5(12)6-3-9(13-2)8(11)4-7(6)10/h3-4H,1-2H3 |
Clé InChI |
OPDGOSQADBJAJV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)
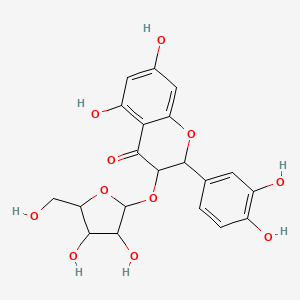
![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)

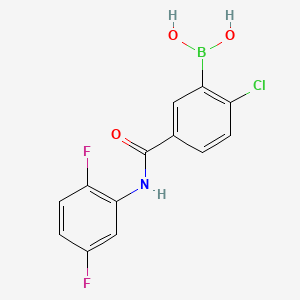
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)

